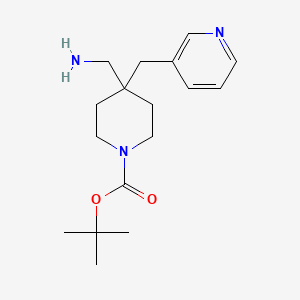
tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound features a tert-butyl group, an aminomethyl group, and a pyridin-3-ylmethyl moiety attached to the piperidine ring, which suggests its potential as an intermediate in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excesses . Another study reported the asymmetric synthesis of a piperidine dicarboxylate, a nociceptin antagonist intermediate, through diastereoselective reduction and isomerization steps . Additionally, the synthesis of tert-butyl piperazine-1-carboxylate derivatives has been achieved through various methods, including amination reactions and multi-step synthetic processes . These methods highlight the versatility and practicality of synthesizing piperidine-based compounds, which could be adapted for the synthesis of tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray crystallography and DFT analyses. For example, the crystal structure of a tert-butyl piperazine-1-carboxylate derivative revealed the presence of intramolecular hydrogen bonds and the adoption of a chair conformation by the piperazine ring . These structural insights are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cyclization, amination, and condensation reactions, to form complex structures with potential pharmacological activities . The reactivity of the amino and carboxylate groups in tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate would allow for further functionalization and the formation of new bonds, leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be inferred from spectroscopic data and thermal analyses . These properties are influenced by the substituents on the piperidine ring and are important for the compound's application in chemical synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
Anticancer Drug Synthesis
One significant application of related compounds involves the synthesis of intermediates for small molecule anticancer drugs. For instance, tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , a structurally similar compound, has been established as an important intermediate in the development of such drugs. Through a series of chemical reactions including nucleophilic substitution, oxidation, halogenation, and elimination reactions, researchers have optimized the synthesis process, achieving a high total yield of up to 71.4%. This work highlights the crucial role of these compounds in developing therapies targeting dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway (Zhang et al., 2018).
Catalysis in Acylation Chemistry
Another application is found in catalysis, where polymethacrylates containing 4-amino-pyridyl derivatives have shown effectiveness as catalysts in acylation chemistry. The kinetic studies of the acylation of tert-butanol with acetic anhydride, forming tert-butyl acetate, demonstrate the catalytic activity of these compounds. Such research contributes to the development of more efficient catalytic processes in organic synthesis, with implications for manufacturing pharmaceuticals and other chemicals (Mennenga et al., 2015).
Intermediates in Drug Development
Furthermore, compounds structurally related to tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate are essential intermediates in the synthesis of biologically active compounds, such as crizotinib. The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%, exemplifies the utility of these compounds in the pharmaceutical industry (Kong et al., 2016).
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-9-6-17(13-18,7-10-20)11-14-5-4-8-19-12-14/h4-5,8,12H,6-7,9-11,13,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDCQJTHBTWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518746.png)
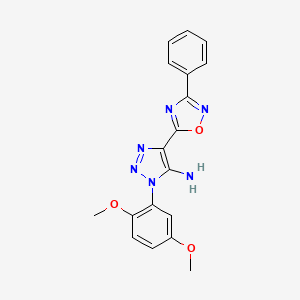

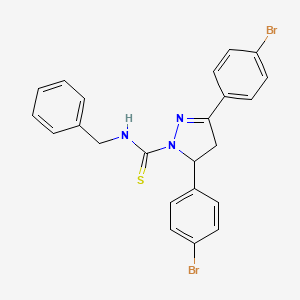
![7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2518756.png)
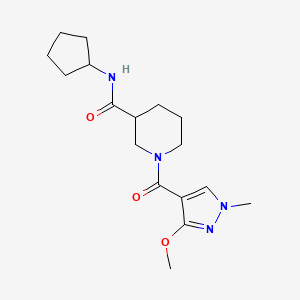
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2518759.png)
![ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2518760.png)
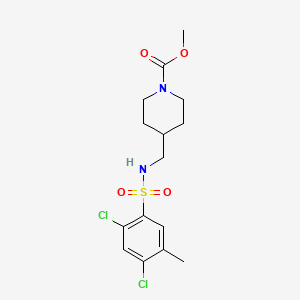

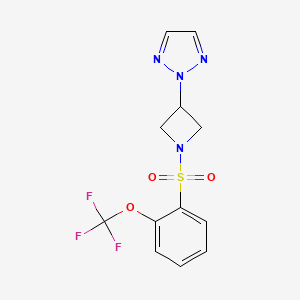

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)
![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide](/img/structure/B2518769.png)